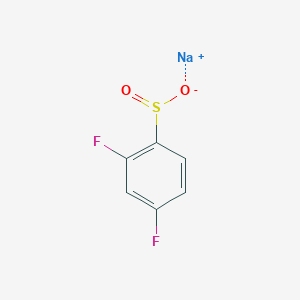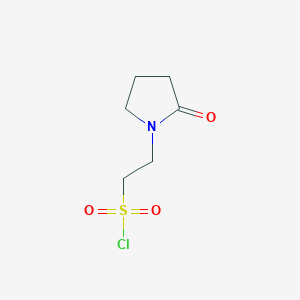
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is a chemical compound that features a pyrrolidine ring, a sulfonyl chloride group, and an ethane linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyrrolidin-2-one with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include lactams.
Reduction: Products include amines.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: Employed as a reagent for introducing sulfonyl chloride groups into organic molecules.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates the formation of stable sulfonamide or sulfonate linkages .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride, offering different reactivity.
Pyrrolidine-2-one: A simpler structure lacking the sulfonyl chloride group, used in various synthetic applications.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)ethane-1-sulfonyl chloride is unique due to its combination of a pyrrolidine ring and a sulfonyl chloride group, which provides a versatile platform for chemical modifications and applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C6H10ClNO3S |
|---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c7-12(10,11)5-4-8-3-1-2-6(8)9/h1-5H2 |
InChI Key |
ZNBXMGQFXPTVTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


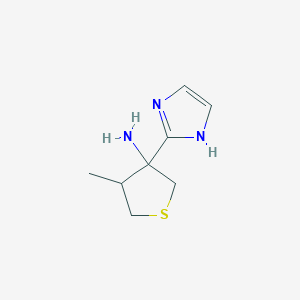
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
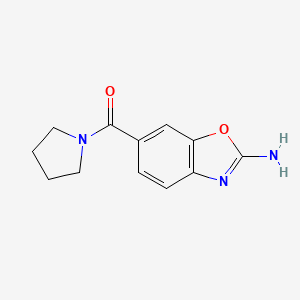
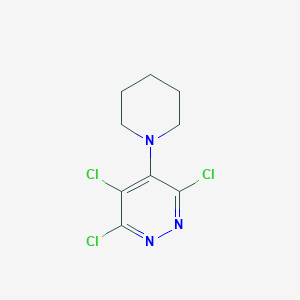

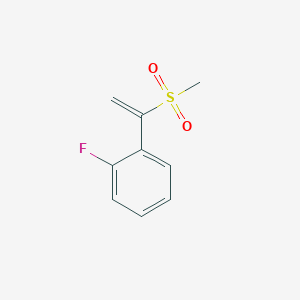


![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
